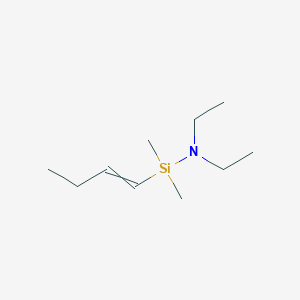
1-(But-1-en-1-yl)-N,N-diethyl-1,1-dimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-1-en-1-yl)-N,N-diethyl-1,1-dimethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a butenyl group, two diethyl groups, and a dimethyl group
Chemical Reactions Analysis
1-(But-1-en-1-yl)-N,N-diethyl-1,1-dimethylsilanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The butenyl group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. .
Scientific Research Applications
1-(But-1-en-1-yl)-N,N-diethyl-1,1-dimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism by which 1-(But-1-en-1-yl)-N,N-diethyl-1,1-dimethylsilanamine exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing the compound to participate in a range of chemical reactions. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents attached to the silicon atom .
Comparison with Similar Compounds
1-(But-1-en-1-yl)-N,N-diethyl-1,1-dimethylsilanamine can be compared with other organosilicon compounds such as:
Trimethylsilanamine: Lacks the butenyl group, leading to different reactivity.
Diethylmethylsilanamine: Similar structure but different substituents, affecting its chemical behavior.
Properties
CAS No. |
61805-88-7 |
|---|---|
Molecular Formula |
C10H23NSi |
Molecular Weight |
185.38 g/mol |
IUPAC Name |
N-[but-1-enyl(dimethyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C10H23NSi/c1-6-9-10-12(4,5)11(7-2)8-3/h9-10H,6-8H2,1-5H3 |
InChI Key |
IBSGRZALLDSEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C[Si](C)(C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















